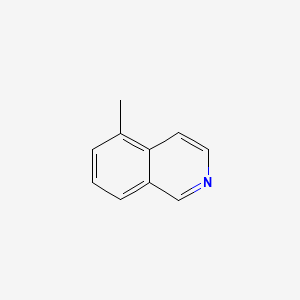

5-Methylisoquinoline

Description

Contextualization within Isoquinoline (B145761) Chemistry

The study of 5-Methylisoquinoline is fundamentally rooted in the chemistry of its parent structure, isoquinoline. This bicyclic aromatic organic compound is an isomer of quinoline (B57606), distinguished by a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comwikipedia.org

The isoquinoline framework is a privileged structure in medicinal chemistry and drug discovery. rsc.orgnih.gov Its importance stems from its presence in a vast number of natural products, particularly alkaloids, which exhibit significant pharmacological properties. numberanalytics.comnih.gov The structural diversity and therapeutic potential of isoquinoline-rooted molecules make them a compelling target for synthetic organic and medicinal chemists. rsc.orgnih.gov

Isoquinoline derivatives have been investigated for a wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antifungal properties. nih.govjpionline.orgnih.gov This versatility has led to their application in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The ability to functionalize the isoquinoline nucleus at various positions allows for the creation of diverse compounds with specific biological targets. rsc.orgnih.gov

This compound is classified as a substituted isoquinoline. The parent isoquinoline is a benzopyridine, composed of a benzene ring fused to a pyridine ring. numberanalytics.comwikipedia.org The numbering of the isoquinoline ring system dictates the position of substituents. In this compound, a methyl group (–CH₃) is attached to the carbon at position 5 of the isoquinoline core.

The systematic IUPAC name for this compound is This compound . nih.gov It is also known by synonyms such as 5-methyl-isoquinoline and is assigned the CAS number 62882-01-3. nih.govsielc.com The structure consists of the C₁₀H₉N molecular formula. nih.gov

Below is a table summarizing key chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₀H₉N nih.gov |

| Molar Mass | 143.18 g/mol nih.gov |

| CAS Number | 62882-01-3 nih.gov |

| SMILES | CC1=C2C=CN=CC2=CC=C1 nih.gov |

| InChIKey | QHRZMGDJNNDMGZ-UHFFFAOYSA-N nih.gov |

| Predicted XlogP | 2.5 nih.gov |

Significance of the Isoquinoline Core in Heterocyclic Compound Research

Historical Perspectives on Isoquinoline Compound Research

The history of isoquinoline research began in the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. wikipedia.org A more efficient isolation method was later developed in 1914 by Weissgerber, which utilized selective extraction based on the fact that isoquinoline is more basic than its isomer, quinoline. wikipedia.org

Research into isoquinoline alkaloids, however, predates the isolation of the parent heterocycle, starting with the isolation of morphine from the opium plant in the early 19th century. nih.govrsc.org Over the past two centuries, thousands of isoquinoline alkaloids have been isolated and identified from natural sources, spurring extensive research into their synthesis and biological activities. nih.govnih.govrsc.org Classic synthesis methods for the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, have been foundational in this field. numberanalytics.comdspmuranchi.ac.in

Overview of Major Academic Research Trajectories for this compound and Related Analogues

Academic research on this compound and its analogues primarily revolves around organic synthesis and medicinal chemistry. The isoquinoline scaffold is a key building block for developing new therapeutic agents. researchgate.net

One significant research trajectory involves the synthesis of substituted isoquinolines to explore their structure-activity relationships. For instance, research has been conducted on the synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. researchgate.net In one study, 1,5-dimethylisoquinoline (B3178714) was used as a starting material to eventually synthesize 4-acetoxy-5-methylisoquinoline-l-carboxaldehyde, demonstrating a multi-step synthesis pathway to a functionalized this compound derivative. researchgate.net

The development of novel synthetic methodologies is another key focus. Rhodium(III)-catalysed C-H activation and annulation reactions have been explored for creating substituted isoquinolines. whiterose.ac.uk The reaction of 3-methylbenzyne with certain 1,2,4-triazines has been shown to proceed with high regioselectivity, yielding this compound derivatives. researchgate.net

Furthermore, analytical methods for the separation and analysis of isoquinoline derivatives are crucial for research and development. This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) with a simple mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com Research on related analogues, such as 5-Bromo-6-methylisoquinoline, highlights their use as starting materials in organic synthesis and as lead compounds in drug discovery, where the bromine atom can be substituted to create new functionalized molecules. lookchem.com

The table below provides a summary of selected research findings on isoquinoline derivatives.

| Research Area | Compound/Derivative Class | Key Findings |

| Anticancer Activity | Isoquinoline-1-carboxaldehyde thiosemicarbazones | Various substituted derivatives synthesized and evaluated for antineoplastic activity in mice. researchgate.net |

| Antifungal Activity | C-3 and C-4 substituted isoquinolines | Isoquinoline rings with 4-methoxy phenyl substitutions showed significant antifungal activity against A. niger and C. albicans. nih.gov |

| Enzyme Inhibition | Berberine (B55584) and protoberberine alkaloids | Mucroniferanine H from Corydalis mucronifera showed inhibitory effects on AChE and BuChE. rsc.org |

| Organic Synthesis | This compound derivatives | Synthesized via the reaction of 3-methylbenzyne with 1,2,4-triazines. researchgate.net |

| Neurotoxin Research | Tetrahydroisoquinoline derivatives | Certain derivatives have been found to possess neurochemical properties similar to the Parkinson's-linked neurotoxin MPTP. wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRZMGDJNNDMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212049 | |

| Record name | 5-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-01-3 | |

| Record name | 5-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62882-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062882013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Classical Approaches for Isoquinoline (B145761) Scaffold Construction

The foundational methods for constructing the isoquinoline core have been known for over a century. These reactions typically involve the acid-catalyzed cyclization of a substituted benzene (B151609) derivative to form the heterocyclic ring.

Adaptations and Modernizations of the Skraup Reaction for Methylisoquinolines

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup, is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline (B57606). youtube.com

While the Skraup reaction is primarily for quinoline synthesis, modifications known as the Doebner-von Miller reaction can be adapted to produce substituted quinolines, including methylquinolines. arsdcollege.ac.in This variation involves reacting a primary aromatic amine with an α,β-unsaturated aldehyde or ketone. For the synthesis of a methylisoquinoline, a different starting material, such as an appropriately substituted aminotoluene, would be required, though this classical approach is more commonly directed towards quinoline synthesis. Modern adaptations have focused on improving reaction conditions, for instance, by using microwave irradiation in water to create a more environmentally friendly process for quinoline and phenanthroline synthesis. rsc.org

The Pomeranz-Fritsch Reaction and Its Synthetic Equivalents

The Pomeranz-Fritsch reaction, named for Cäsar Pomeranz and Paul Fritsch, is a cornerstone in the synthesis of the isoquinoline ring system. wikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The key step is the formation of a bond to what becomes the C-4 position of the isoquinoline ring. nou.edu.ng

The reaction is typically carried out under strong acidic conditions, such as concentrated sulfuric acid at elevated temperatures. nou.edu.ng The versatility of the Pomeranz-Fritsch reaction allows for the synthesis of a wide array of isoquinoline derivatives by using appropriately substituted benzaldehydes as starting materials. wikipedia.orgsoton.ac.uk For instance, starting with 3-methylbenzaldehyde (B113406) would be a classical route to generate 5-methylisoquinoline. The reaction is often accelerated when the benzene ring contains electron-donating groups. nou.edu.ng Important modifications, such as the Schlittler-Müller and Bobbitt modifications, have expanded the scope to include C1-substituted isoquinolines and tetrahydroisoquinolines, respectively. thermofisher.com

Advanced Synthetic Strategies for this compound and its Derivatives

Recent advances in organic synthesis have provided powerful new tools for constructing complex heterocyclic systems like this compound. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Metal-Catalyzed C-H Activation and Annulation Cascades

Transition-metal-catalyzed C-H activation has emerged as a highly effective strategy for the step-economical synthesis of isoquinolines. osaka-u.ac.jp This approach involves the direct functionalization of a C-H bond on a benzene derivative, followed by annulation (ring-forming) with a coupling partner.

Rhodium(III) catalysts, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, have proven exceptionally versatile for C-H activation. rsc.orgsioc-journal.cn These catalysts can react with arenes containing a directing group, such as an oxime or an imine, to selectively activate an ortho C-H bond. This generates a rhodacycle intermediate which can then undergo annulation with an alkyne or an alkyne equivalent. nih.govosaka-u.ac.jp

The reaction often utilizes an internal oxidant built into the directing group (e.g., an N-O bond), which regenerates the active Rh(III) catalyst, making an external oxidant unnecessary. osaka-u.ac.jp This strategy has been successfully applied to the synthesis of various isoquinoline and isoquinolone derivatives. nih.govwhiterose.ac.uk For the synthesis of this compound, one would start with a derivative of m-tolualdehyde or a related m-methylated benzene compound bearing a suitable directing group. The catalyst system typically consists of a rhodium precursor like [Cp*RhCl₂]₂ and a silver salt co-catalyst. rsc.org

Table 1: Examples of Rh(III)-Catalyzed Isoquinoline Synthesis

| Starting Material Type | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Benzhydroxamic Acids | Cyclopropenes | Rh(III) | 4-Substituted Isoquinolones | nih.gov |

| Benzimidates | Allyl Carbonates | Rh(III) | Isoquinolines | rsc.org |

| Aryl Imidazoles | Alkynes | [Cp*RhCl₂]₂/Cu(OAc)₂ | Benzo[ij]imidazo[2,1,5-de]quinolizines | rsc.org |

While alkynes are common coupling partners in these annulation reactions, handling gaseous acetylene (B1199291) can be hazardous and impractical. This has led to the development of "acetylene equivalents," which are stable, easy-to-handle molecules that effectively deliver a two-carbon (vinylene) unit. researchgate.net

Vinyl acetate (B1210297) is a widely used, inexpensive, and readily available acetylene surrogate in rhodium(III)-catalyzed C-H activation and annulation processes. researchgate.netresearchgate.net The reaction of a directed arene, such as an O-acetyl ketoxime, with vinyl acetate in the presence of a Rh(III) catalyst yields a 3,4-unsubstituted isoquinoline. osaka-u.ac.jp This method is particularly valuable as it provides access to isoquinolines that are unsubstituted at the C3 and C4 positions, a pattern that can be challenging to achieve with traditional alkyne annulations. osaka-u.ac.jp The use of vinyl acetate has been demonstrated in the synthesis of various isoquinolines and isoquinolones. whiterose.ac.ukresearchgate.net Other acetylene surrogates, such as vinyl selenones and vinylene carbonate, have also been developed for these transformations. osaka-u.ac.jpresearchgate.net

Table 2: Acetylene Surrogates in Rh(III)-Catalyzed Annulations

| Acetylene Surrogate | Starting Material Type | Catalyst System | Key Feature | Ref. |

|---|---|---|---|---|

| Vinyl Acetate | O-Acetyl Ketoximes | Rh(III) | Inexpensive, forms 3,4-unsubstituted isoquinolines | osaka-u.ac.jpresearchgate.net |

| Vinyl Selenone | Ethyl Benzimidate | [Cp*Rh(MeCN)₃][SbF₆]₂ | Mild conditions, recoverable selenium byproduct | osaka-u.ac.jp |

Regioselectivity and Substrate Scope in C-H Activation

Transition-metal-catalyzed C-H activation has become a powerful tool for the synthesis of isoquinoline derivatives, offering a direct and atom-economical approach to functionalization. core.ac.ukmdpi.com The regioselectivity of these reactions is a critical aspect, often controlled by the use of directing groups and the choice of catalyst. core.ac.ukbeilstein-journals.org

For instance, cobalt(III)-catalyzed C-H activation processes have demonstrated a redox-neutral pathway to access isoquinolines from readily available N-sulfinyl imine substrates and alkynes. These reactions exhibit broad substrate scope and functional group compatibility. Similarly, rhodium(III)-catalyzed C-H activation has been employed in the oxidative cyclization of imines with alkynes. core.ac.ukhbni.ac.in Mechanistic studies suggest a pathway involving ortho-alkenylation followed by cyclization, with the metal catalyst playing a key role in the C-N reductive elimination. core.ac.uk

The substrate scope of these C-H activation methods is extensive, accommodating various substituents on both the aromatic ring and the alkyne coupling partner. rsc.org This allows for the synthesis of a diverse library of isoquinoline derivatives. However, the regioselectivity can be influenced by the electronic and steric properties of the substrates. For example, in some palladium-catalyzed reactions, the choice of an appropriate amino acid-derived ligand can steer the functionalization towards a specific position, such as the C-5 position of a quinoline system. nih.gov

Table 1: Examples of Catalyst Systems in C-H Activation for Isoquinoline Synthesis

| Catalyst System | Substrates | Key Features |

| Co(III) | N-sulfinyl imines, alkynes | Redox-neutral, broad substrate scope. |

| Rh(III) | Imines, alkynes | Oxidative cyclization, compatible with various functional groups. core.ac.ukhbni.ac.in |

| Ru(II) in PEG-400 | N-Tosylhydrazones, alkynes | Green, recyclable catalytic system. rsc.org |

| Cp*Co(III) | Azines, alkynes | External oxidant-free, high atom economy. rsc.org |

Radical-Mediated Synthesis Pathways

Free-Radical Chain Mechanism for Benzylic Bromination (e.g., 5-(Bromomethyl)isoquinoline)

The synthesis of 5-(bromomethyl)isoquinoline (B115259), a key intermediate, is often achieved through the benzylic bromination of this compound. This reaction typically proceeds via a free-radical chain mechanism, most commonly employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. masterorganicchemistry.commasterorganicchemistry.com

The mechanism can be described in three main stages: byjus.com

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of this compound. chemistrysteps.com This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.com This benzylic radical then reacts with a molecule of NBS to yield the desired product, 5-(bromomethyl)isoquinoline, and a succinimidyl radical. The succinimidyl radical can then react with HBr (formed as a byproduct) to regenerate the bromine radical, thus continuing the chain. masterorganicchemistry.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. byjus.com

The use of NBS is advantageous as it maintains a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the aromatic ring. masterorganicchemistry.com

Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for isoquinoline derivatives. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Organic Synthesis of Isoquinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions. mdpi.comijnrd.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. mdpi.comnih.goveurekaselect.com

For example, the synthesis of various isoquinoline derivatives, such as pyrazolyl triazoloisoquinolines and imidazoisoquinolinones, has been successfully achieved using microwave irradiation. scirp.orgresearchgate.net In some cases, reactions that would take several hours under conventional heating can be completed in a matter of minutes with microwave assistance. researchgate.net The reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides in the presence of chitosan (B1678972) as a catalyst under microwave irradiation is one such example, affording triazoloisoquinolines in a significantly reduced timeframe. scirp.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) |

| Synthesis of quinoline-fused 1,4-benzodiazepines | Several hours | 12 min | 85-98 nih.gov |

| Synthesis of imidazoisoquinolinone derivatives | Several hours | 2-6 min | 79-88 researchgate.net |

| Hydrolysis of benzamide | 1 hour | 7 min | 99 ijnrd.org |

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates essentially all the atoms of the starting materials. iau.irrsc.org This approach offers significant advantages in terms of atom economy, step economy, and the ability to generate structural diversity in a straightforward manner. rsc.org MCRs are well-suited for the construction of complex heterocyclic scaffolds like isoquinolines. iau.ir

Aqueous Media Reactions for Isoquinoline Synthesis

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. iau.ir Water is non-toxic, non-flammable, and readily available. Several methods for the synthesis of isoquinoline derivatives in aqueous media have been developed. iau.iriau.irresearchgate.net

For instance, an efficient one-pot synthesis of isoquinoline-2,3-dicarboxylates has been described, involving the reaction of isoquinoline and alkyl bromides with dialkyl acetylenedicarboxylates in water at 70°C. iau.ir This method offers mild reaction conditions and high yields. iau.ir Another example is the development of a protocol for the synthesis of pyrrolo[2,1-a]isoquinolines in an aqueous micellar medium, which is operationally simple and provides high yields in a short reaction time. researchgate.net Metal-free protocols for the construction of aminated isoquinolines in an aqueous medium have also been reported, demonstrating high regioselectivity and functional group tolerance. rsc.org

Catalytic N-Formylation of Substituted Isoquinolines (e.g., Heterogeneous Ru/ZIF-8 Catalysis)

The transformation of isoquinolines into N-formyl-1,2,3,4-tetrahydroisoquinoline derivatives (FTHIQs) is a significant process, as these products serve as crucial intermediates for pharmaceuticals and alkaloids. tandfonline.comresearchgate.net A highly effective and green method for this conversion utilizes carbon dioxide (CO₂) as a C1 source in a one-pot reaction involving hydrogenation. tandfonline.comtaylorandfrancis.com

Researchers have developed a heterogeneous Ru/ZIF-8 catalyst, prepared by a simple impregnation method, for the N-formylation of isoquinoline derivatives with CO₂ and H₂. tandfonline.comresearchgate.net This catalyst demonstrates excellent performance, achieving a high isoquinoline conversion rate of 98-99% and a selectivity for the desired FTHIQ product of 93%. tandfonline.comresearchgate.netresearchgate.net The reaction is typically carried out under relatively mild conditions, such as 150 °C with 2 MPa of CO₂ and 6 MPa of H₂. tandfonline.comresearchgate.net The Ru/ZIF-8 catalyst is not only efficient but also shows good universality for various isoquinoline derivatives and possesses strong stability and reusability, making it a promising candidate for wider applications in the synthesis of N-formylated, highly unsaturated nitrogen-containing heterocycles. tandfonline.comresearchgate.net This process represents a key strategy for the chemical utilization of CO₂ to create value-added chemicals. tandfonline.com

| Catalyst | Reaction | Key Conditions | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| 2 wt% Ru/ZIF-8 | N-formylation of Isoquinoline with CO₂ and H₂ | 150 °C, 2 MPa CO₂, 6 MPa H₂ | 98 | 93 | tandfonline.com |

Functionalization of Pre-existing Isoquinoline Architectures

The functionalization of the this compound scaffold can be achieved through various strategies that leverage the inherent reactivity of the molecule. The methyl group and the nitrogen atom present sites for dual nucleophilicity. mathnet.ru For instance, the deprotonated methyl group can act as a nucleophile, reacting with electrophilic partners like acetylenes. mathnet.ru This reactivity allows for the construction of complex molecular architectures, such as 1-(5'-aryl-m-terphenyl-4'-yl)isoquinolines, under basic conditions. mathnet.ru In some cases, depending on the electrophile's structure, the isoquinoline nitrogen acts as the nucleophilic site, leading to different products like oxazino[2,3-a]isoquinoline derivatives. mathnet.ru

Another advanced strategy involves the temporary dearomatization of the isoquinoline ring to facilitate functionalization. A phosphite-mediated photochemical approach enables a rsc.orgbiocyclopedia.com N to C rearrangement, which effectively installs alkyl groups at the C4 position (meta-alkylation), a traditionally challenging feat. rsc.org This method has been successfully applied to 1-methylisoquinoline substrates. rsc.org Furthermore, the conversion of this compound to 5-(bromomethyl)isoquinoline creates a highly reactive intermediate. The bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a wide array of functionalized derivatives.

The methyl group and the isoquinoline core are susceptible to both oxidation and reduction, allowing for the introduction of new functional groups. The benzylic methyl group of methylisoquinoline derivatives can be selectively oxidized. A common method involves using selenium dioxide (SeO₂) to convert the methyl group into an aldehyde. This transformation has been documented for derivatives like 1,5-dimethylisoquinoline (B3178714), yielding the corresponding isoquinoline-1-carboxaldehyde. nih.govacs.orgresearchgate.net More potent oxidizing agents can affect the ring system. For example, 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can be oxidized to the novel 2-methylisoquinoline-1,5,8(2H)-trione using ceric ammonium (B1175870) nitrate (B79036) (CAN). ufms.brresearchgate.net

Reduction reactions are also synthetically valuable. The bromomethyl group in 5-(bromomethyl)isoquinoline can be reduced back to the methyl group. Additionally, other functional groups on the isoquinoline ring can be selectively reduced without affecting the core structure. A notable example is the catalytic reduction of a nitro group on the isoquinoline scaffold, a key step in the synthesis of amino-substituted derivatives. nih.gov

Rearrangement reactions provide a powerful tool for skeletal modification and the introduction of functional groups in novel positions on the isoquinoline ring. One classic example involves the N-oxidation of a methylisoquinoline derivative, such as 1,5-dimethylisoquinoline, followed by treatment with acetic anhydride. nih.govresearchgate.net This sequence induces a rearrangement that results in the introduction of a hydroxyl group at the 4-position of the isoquinoline ring. nih.govresearchgate.net

More contemporary methods have expanded the scope of rearrangement reactions for C-H functionalization. A recently developed protocol utilizes a phosphite-mediated photochemical rsc.orgbiocyclopedia.com nitrogen-to-carbon (N to C) rearrangement. rsc.org This reaction begins with the N-alkylation of the isoquinoline, followed by the formation of a phosphite (B83602) adduct. rsc.org Upon photochemical irradiation, the alkyl group migrates from the nitrogen atom to the C4 carbon, achieving a meta-C–H alkylation that is otherwise difficult to perform. rsc.org This strategy has proven successful for 1-methylisoquinoline substrates. rsc.org Such rearrangements, which proceed through carbocation or other reactive intermediates, can also facilitate ring expansion or contraction, though 1,2-hydride and 1,2-alkyl shifts are more common for stabilizing intermediates. chemistrysteps.commasterorganicchemistry.com

Oxidation and Reduction Transformations of Methylisoquinoline Derivatives

Biosynthesis of Isoquinoline Alkaloids

Elucidation of Enzymatic Pathways and Primary Metabolic Precursors

Isoquinoline alkaloids are a large and structurally diverse class of natural products, with over 2,500 defined structures, many of which possess significant pharmacological activities. biocyclopedia.comnih.gov Their biosynthesis in plants originates from the aromatic amino acid L-tyrosine. ontosight.aigenome.jpgenome.jp The biosynthetic pathway is a highly orchestrated sequence of enzymatic reactions.

The pathway commences with the conversion of tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. biocyclopedia.comnih.gov This initial phase involves enzymes such as tyrosine decarboxylase (TYDC), which catalyzes the formation of tyramine (B21549) from tyrosine. biocyclopedia.comontosight.ai The crucial condensation step, a Pictet-Spengler reaction, joins dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by norcoclaurine synthase (NCS) to form the central precursor for all benzylisoquinoline alkaloids, (S)-norcoclaurine. biocyclopedia.comnih.gov

Reconstruction of Biosynthetic Pathways in Microorganisms

The reconstruction of biosynthetic pathways in microorganisms for the production of specific chemical compounds represents a significant endeavor in the field of synthetic biology and metabolic engineering. While extensive research has been conducted on the microbial production of complex benzylisoquinoline alkaloids (BIAs) like morphine and berberine (B55584) in hosts such as Escherichia coli and Saccharomyces cerevisiae, the targeted microbial biosynthesis of simpler derivatives like this compound is not as widely documented. nih.govresearchgate.net The established pathways for BIAs typically start from the amino acid L-tyrosine and involve a multitude of enzymatic steps to construct the complex alkaloid scaffolds. frontiersin.orggenome.jp

A notable instance of microbial synthesis of a related simple isoquinoline derivative involves the biotransformation of indene (B144670) by a bacterial strain. Research has identified a Rhodococcus sp. capable of metabolizing indene into isoquinoline. cdnsciencepub.com This transformation is significant as it demonstrates a microbial system that can form the isoquinoline core from a non-tyrosine-based precursor. The process is dependent on the presence of the microbial culture, the indene substrate, and an ammonium source for the nitrogen atom in the isoquinoline ring. cdnsciencepub.com

Further experiments with this Rhodococcus strain showed that substituted indenes could be converted to their corresponding methylisoquinolines. Specifically, when 2-methylindene was supplied to the culture, the formation of 3-methylisoquinoline (B74773) was observed. cdnsciencepub.com This finding highlights a potential strategy for producing methylated isoquinolines through biotransformation. Although this research produced the 3-methyl isomer, it establishes a proof of principle for microbial synthesis of methylisoquinolines from specific precursors.

The key findings from the study on the biotransformation by Rhodococcus sp. are summarized in the table below.

| Feature | Description |

| Microorganism | Rhodococcus sp. |

| Process | Biotransformation |

| Substrate | Indene |

| Primary Product | Isoquinoline |

| Nitrogen Source | Ammonium ions |

| Inducing Compounds | Benzene, Naphthalene (B1677914), Indene |

| Substituted Substrate | 2-Methylindene |

| Substituted Product | 3-Methylisoquinoline |

| Data derived from a study on the microbial metabolism of indene by a Rhodococcus strain. cdnsciencepub.com |

While the de novo synthesis of complex alkaloids often involves engineering more than a dozen enzymes into a microbial host d-nb.inforesearchgate.net, the biotransformation approach may offer a more direct route to simpler isoquinoline structures, provided a suitable precursor is available. The engineering of microbial hosts like E. coli and yeast remains a powerful and common strategy for producing plant-derived natural products researchgate.netnih.gov, and these platforms could potentially be adapted for this compound production. This would likely involve the introduction of a heterologous pathway capable of assembling the molecule from central metabolism or modifying a closely related intermediate. However, specific research detailing the reconstruction of a complete biosynthetic pathway in a microorganism for the de novo production of this compound is not prominently available in current scientific literature.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (EAS) in isoquinoline preferentially occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom, especially under acidic conditions where it becomes protonated. arsdcollege.ac.in The position of substitution is influenced by the directing effects of existing substituents.

In unsubstituted isoquinoline, electrophilic attack, such as nitration and sulfonation, predominantly yields the 5-substituted product, with a smaller amount of the 8-substituted isomer. arsdcollege.ac.in The introduction of a methyl group at the 5-position, an activating and ortho-, para-directing group, is expected to further influence the regioselectivity of subsequent EAS reactions.

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Table 1: General Mechanism of Electrophilic Aromatic Substitution

| Step | Description |

|---|---|

| 1 | The aromatic ring attacks an electrophile (E+), disrupting aromaticity and forming a carbocation intermediate. masterorganicchemistry.com |

| 2 | A C-H bond is deprotonated, reforming a C-C π bond and restoring aromaticity. masterorganicchemistry.com |

Interactive data table not available for this content.

For 5-methylisoquinoline, electrophilic attack would be directed to the positions ortho and para to the methyl group. However, the positions on the pyridine ring (positions 1, 3, and 4) are generally deactivated. Therefore, substitution is most likely to occur at the C8 position. Nitration of 4-bromo-1-methylisoquinoline (B35474), for instance, has been shown to occur, leading to further functionalization possibilities. nih.gov

Nucleophilic Substitution Reactions of this compound Derivatives

Nucleophilic substitution reactions on the isoquinoline ring are also possible, particularly on the pyridine ring which is electron-deficient. In unsubstituted isoquinoline, nucleophilic attack occurs mainly at the C1 position. arsdcollege.ac.in For example, the Chichibabin reaction, involving heating with sodamide, yields 1-aminoisoquinoline. arsdcollege.ac.in

The presence of a good leaving group, such as a halogen, facilitates nucleophilic substitution. For instance, 1-chloro-7-methylisoquinoline (B1370838) is known to undergo nucleophilic substitution reactions due to the reactivity of the chlorine atom at the first position. cymitquimica.com

Derivatives of this compound can be synthesized to undergo specific nucleophilic substitutions. For example, 4-bromo-1-methylisoquinoline can be reacted with various amines to produce 4-amino, 4-methylamino, and 4-ethylamino derivatives. nih.gov Similarly, nitro derivatives of quinolines have been shown to undergo nucleophilic substitution of the nitro group. nih.gov The vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction for introducing nucleophiles onto electron-deficient aromatic rings like nitroquinolines. mdpi.com

Oxidation and Reduction Chemistry of the this compound Core and its Side Chains

The this compound scaffold can undergo both oxidation and reduction reactions, affecting either the heterocyclic core or the methyl side chain.

Oxidation:

Reduction:

Table 2: Oxidation and Reduction Reactions of Isoquinoline Derivatives

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| N-Oxidation | Perbenzoic acid | Isoquinoline-N-oxide arsdcollege.ac.in |

| Reduction | Tin and Hydrochloric Acid | 1,2,3,4-Tetrahydroisoquinoline arsdcollege.ac.in |

| Reduction | Sodium in liquid ammonia | 1,2-Dihydroisoquinoline arsdcollege.ac.in |

| Catalytic Reduction | H₂/Catalyst | Octahydroisoquinoline arsdcollege.ac.in |

Interactive data table not available for this content.

Cycloaddition Reactions Involving Isoquinoline Scaffolds

The isoquinoline scaffold can participate in cycloaddition reactions, providing a powerful tool for the synthesis of complex, fused heterocyclic systems. These reactions often involve the isoquinoline ring acting as a diene or a dipolarophile.

One notable example is the [3+2] cycloaddition reaction. Azomethine ylides generated from isoquinoline can react with various dipolarophiles to construct pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov For instance, the reaction of isoquinoline with a tertiary amine and DEAD (diethyl azodicarboxylate) generates an azomethine ylide which then undergoes a [3+2] cycloaddition with an alkyne derivative. nih.gov Similarly, multicomponent 1,3-dipolar cycloaddition reactions of tetrahydroisoquinolinium N-ylides have been developed to synthesize novel dispiropyrrolo[2,1-a]isoquinoline derivatives. rsc.org

[3+3] cycloaddition reactions have also been reported. For example, isoquinoline N-oxides can react with azaoxyallyl cations, generated in situ from α-halohydroxamates, to form 1,11b-dihydro- nih.govresearchgate.netoxadiazino[3,2-a]isoquinolin-2(3H)-ones. researchgate.net

These cycloaddition strategies offer efficient routes to polycyclic structures with potential biological activities. The regioselectivity and stereoselectivity of these reactions are often high and can sometimes be controlled by the reaction conditions. rsc.orgbeilstein-journals.org

Investigation of Reaction Kinetics and Thermodynamic Control in Isoquinoline Transformations

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

This principle is relevant to transformations involving the isoquinoline scaffold. For example, in the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, different products are obtained depending on whether the reaction is under kinetic or thermodynamic control. researchgate.net Under kinetic control, a rearrangement product is formed, while under thermodynamic control, a different naphthalene (B1677914) derivative is the major product. researchgate.net

Understanding the energy profiles of competing reaction pathways is crucial for predicting and controlling the outcome of a reaction. openstax.org Factors such as temperature, solvent, and reaction time can be manipulated to favor the formation of either the kinetic or the thermodynamic product. wikipedia.org

Mechanism Elucidation of Specific Reactions Relevant to this compound Synthesis and Derivatization

The synthesis of the isoquinoline core itself can be achieved through several named reactions, each with a distinct mechanism. Two of the most important are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid to form a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated to the isoquinoline. The mechanism involves an intramolecular electrophilic substitution of the aromatic ring. arsdcollege.ac.inrsc.org

Pictet-Spengler Reaction: This synthesis involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid, followed by cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. arsdcollege.ac.in The mechanism begins with the formation of an imine (Schiff base), which is then protonated. The subsequent intramolecular electrophilic attack on the aromatic ring (a Mannich-type reaction) leads to the cyclized product. arsdcollege.ac.in

The derivatization of the this compound core often involves understanding the reactivity of the methyl group. Alkyl groups at positions ortho or para to the ring nitrogen in heterocycles can exhibit acidic character. For example, 1-methylisoquinoline can be deprotonated and react with aldehydes like benzaldehyde (B42025). arsdcollege.ac.in

Derivatives and Structural Modifications

Isomeric and Structurally Related Methylisoquinolines

The position of the methyl group on the isoquinoline (B145761) ring profoundly influences the compound's physical and chemical characteristics. 1-Methylisoquinoline (B155361) and 3-Methylisoquinoline (B74773) are two common isomers of 5-Methylisoquinoline.

1-Methylisoquinoline is a pale yellow to brownish liquid at room temperature. solubilityofthings.com It is soluble in organic solvents like ethanol (B145695) and chloroform (B151607) but has limited solubility in water. solubilityofthings.com Its synthesis can be achieved through methods such as the Bischler-Napieralski reaction. solubilityofthings.com This isomer is a subject of interest in materials science and organic electronics. solubilityofthings.com

3-Methylisoquinoline exists as a colorless liquid under standard conditions and possesses a characteristic aromatic odor. solubilityofthings.com It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone. solubilityofthings.com The synthesis of 3-methylisoquinoline can also be accomplished via the Bischler-Napieralski reaction. solubilityofthings.com

Table 1: Comparison of 1-Methylisoquinoline and 3-Methylisoquinoline

| Property | 1-Methylisoquinoline | 3-Methylisoquinoline |

|---|---|---|

| Appearance | Colorless to pale yellow or slightly brown liquid solubilityofthings.com | Colorless liquid, may have a slight yellowish hue solubilityofthings.com |

| Odor | Pungent, characteristic aromatic solubilityofthings.com | Characteristic aromatic solubilityofthings.com |

| Melting Point | 10-12 °C chemsynthesis.com | 63-65 °C sigmaaldrich.com |

| Boiling Point | 126-128 °C at 16 mmHg chemsynthesis.comchemicalbook.com | 251 °C sigmaaldrich.com |

| Density | 1.078 g/mL at 25 °C chemicalbook.comsigmaaldrich.com | Not available |

| Solubility in Water | Limited solubilityofthings.com | Sparingly soluble solubilityofthings.com |

| Solubility in Organic Solvents | Soluble in ethanol, methanol (B129727), chloroform solubilityofthings.com | Soluble in ethanol, acetone, chloroform solubilityofthings.com |

| Synthesis Method | Bischler-Napieralski reaction solubilityofthings.com | Bischler–Napieralski reaction solubilityofthings.com |

Systematic Functionalization of the this compound Scaffold

The this compound core can be systematically functionalized to produce a wide range of derivatives with tailored properties.

Halogenation of the this compound structure can occur at either the methyl group or the isoquinoline ring, leading to compounds with altered reactivity.

5-(Bromomethyl)isoquinoline (B115259) : This derivative features a bromomethyl group at the 5-position and is a key intermediate in the synthesis of various pharmaceutical agents. It can be synthesized through the bromomethylation of isoquinoline. The hydrobromide form is also utilized in research. chemimpex.com

1-Bromo-5-methylisoquinoline : In this derivative, a bromine atom is attached to the 1-position of the isoquinoline ring.

5-Bromo-1-methylisoquinoline : This isomer has a bromine at the 5-position and a methyl group at the 1-position. achemblock.com

1-Chloro-5-iodo-6-methylisoquinoline : A di-halogenated derivative used in organic synthesis and pharmaceutical research.

A notable synthesis involves the reaction of 1-(4-Bromophenyl)-5-methylisoquinoline with N-bromosuccinimide to yield 1-(4-bromophenyl)-5-bromomethylisoquinoline. prepchem.com

The introduction of carboxylic acid and ester functionalities onto the isoquinoline ring is a common synthetic strategy.

Methyl isoquinoline-5-carboxylate : This ester derivative can be synthesized from isoquinoline-5-carboxaldehyde. nih.gov It has a molecular weight of 187.198 g/mol and the chemical formula C11H9NO2. synquestlabs.com

This compound-1-carboxylic acid : A carboxylic acid derivative of this compound. bldpharm.com

7-fluoro-5-methylisoquinoline-1-carboxylic acid : A fluorinated carboxylic acid derivative. shachemlin.com

Amino groups can be introduced onto the isoquinoline ring to create derivatives with potential biological activities.

5-Aminoisoquinoline : This compound can be prepared by the reduction of 5-nitroisoquinoline. prepchem.com It is used in the synthesis of other derivatives, such as 5-aminoisoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (5-AIQC), a tagging reagent. researchgate.net

This compound-1-carboximidamide : A derivative with a carboximidamide group at the 1-position.

7-Amino-isoquinoline-5,8-diones : Synthesized from 6-bromo-isoquinoline-5,8-dione through nucleophilic substitution with various amines.

Sulfonamide groups can be attached to the isoquinoline nucleus, often leading to compounds with inhibitory activity against certain enzymes.

N-(2-(4-bromocinnamylamino)ethyl)-N-[11C]methyl-isoquinoline-5-sulfonamide : A radiolabeled sulfonamide derivative designed as a protein kinase A (PKA) inhibitor for positron emission tomography (PET). nih.gov

1-Methylisoquinoline-5-sulfonamide : A sulfonamide derivative of 1-methylisoquinoline.

Isoquinoline-6-sulfonamide derivatives : A class of compounds investigated for their potential as pharmaceutical agents.

The introduction of oxygen-containing functional groups like hydroxyl, methoxy, and thione groups can significantly alter the properties of the methylisoquinoline scaffold.

Hydroxy-substituted Methylisoquinolines : 4-Hydroxy-1-methylisoquinoline can be synthesized from the rearrangement of 1-methylisoquinoline N-oxide. acs.org Another example is 2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid. vulcanchem.com

Methoxy-substituted Methylisoquinolines : A novel synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline has been reported. ebi.ac.uk

Thione-substituted Methylisoquinolines : Isoquinoline-1-carboxaldehyde thiosemicarbazones are a class of compounds synthesized for their potential antitumor activity. nih.gov

Heterocycle-Fused Derivatives (e.g., Oxadiazole, Thiosemicarbazone Adducts)

The isoquinoline scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. Fusing other heterocycles, such as oxadiazoles (B1248032) and thiosemicarbazones, to the isoquinoline core can lead to novel compounds with significant biological activities.

The 1,2,4-oxadiazole (B8745197) ring is a recognized structural motif in medicinal chemistry, and its incorporation into larger molecules is a strategy for developing new therapeutic agents. nih.gov Synthetic strategies have been developed to create tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines. nih.gov One such method involves a [3+2] cycloaddition reaction between oxime chlorides and 3,4-dihydroisoquinoline (B110456) imines, which produces the fused compounds in high yields. nih.gov Another approach is the synthesis of isoquinoline-based oxadiazole derivatives, which have been investigated for their inhibitory effects on enzymes like thymidine (B127349) phosphorylase. nih.govresearchgate.net These synthetic efforts highlight the modular nature of isoquinoline chemistry, allowing for the fusion of diverse heterocyclic moieties. nih.govresearchgate.net

Thiosemicarbazones, which are formed by the condensation of a thiosemicarbazide (B42300) with a ketone or aldehyde, represent another important class of adducts. researchgate.net Thiosemicarbazone derivatives of isoquinoline, such as 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), have been synthesized and evaluated for their biological properties. nih.gov The synthesis of these compounds often involves the initial creation of an isoquinoline carboxaldehyde, which is then condensed with thiosemicarbazide. nih.govresearchgate.net For instance, 1-formylisoquinoline thiosemicarbazones with substitutions at the 5-position have been prepared by oxidizing the corresponding methyl group on a substituted 1-methylisoquinoline to a carboxaldehyde, followed by reaction with thiosemicarbazide. researchgate.net The structural modification of the isoquinoline core prior to the addition of the thiosemicarbazone moiety allows for the generation of a library of related compounds for further study. researchgate.netresearchgate.net

Natural Product Analogues and Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring compounds, many of which possess significant pharmacological properties. rsc.orgnumberanalytics.com They are predominantly found in the plant kingdom and are biosynthetically derived from the amino acids tyrosine or phenylalanine. rsc.orgsci-hub.senih.gov The foundational structure of these compounds is the isoquinoline ring system, a bicyclic aromatic heterocycle. slideshare.net

Classification and Structural Diversity of Naturally Occurring Isoquinoline Alkaloids

With approximately 2,500 known examples, the isoquinoline alkaloids are one of the largest groups of alkaloids. wikipedia.org Their vast structural diversity has led to a classification system based on their core chemical skeletons. numberanalytics.comwikipedia.orgalfa-chemistry.com These classifications arise from variations in oxygenation patterns, intramolecular rearrangements, and the fusion of additional rings. alfa-chemistry.com

The major classes of isoquinoline alkaloids include:

Simple Isoquinolines : These possess the basic isoquinoline core with various substitutions and are mainly found in genera like Papaver and Corydalis. rsc.orgsci-hub.se

Benzylisoquinolines : This is a foundational group from which many other complex isoquinolines are derived. rsc.orgnumberanalytics.com They feature a benzyl (B1604629) group typically attached to the C1 position of the isoquinoline core. Morphine and papaverine (B1678415) are well-known examples. numberanalytics.comwikipedia.org

Aporphines : Characterized by an intramolecular C-C bond between the benzyl group and the isoquinoline nucleus, forming a tetracyclic system. rsc.orgnumberanalytics.com Aporphines can be further subdivided into simple aporphines, oxoaporphines, and proaporphines, among others. rsc.org

Protoberberines : This large group features a tetracyclic ring system and constitutes about 25% of all known isoquinoline alkaloid structures. alfa-chemistry.com Berberine (B55584) is a prominent member of this class. numberanalytics.comalfa-chemistry.com

Phthalideisoquinolines : These tetracyclic alkaloids contain a lactone ring, formed by the insertion of an ester functionality. nih.gov

Benzophenanthridines : These alkaloids, such as sanguinarine (B192314), possess a tetracyclic aromatic system. alfa-chemistry.comscielo.org.mx

Morphinans : This class includes compounds with a complex pentacyclic structure, such as morphine and codeine. nih.govtheamericanjournals.com

| Alkaloid Class | Core Structure Description | Examples |

|---|---|---|

| Simple Isoquinolines | Basic isoquinoline nucleus with substitutions. | Mucroniferanine M rsc.org |

| Benzylisoquinolines | An isoquinoline core with a benzyl group substituent. | Morphine, Codeine, Papaverine numberanalytics.comwikipedia.org |

| Aporphines | Tetracyclic system from intramolecular C-C bond formation. | Apomorphine numberanalytics.com |

| Protoberberines | Tetracyclic system, widespread in nature. | Berberine, Palmatine numberanalytics.comalfa-chemistry.com |

| Benzophenanthridines | Tetracyclic aromatic ring system. | Sanguinarine scielo.org.mx |

| Phthalideisoquinolines | Tetracyclic system containing a fused lactone ring. | Bicuculline nih.gov |

| Morphinans | Pentacyclic structure derived from benzylisoquinoline. | Morphine, Codeine theamericanjournals.com |

Investigation of Dimeric and Fused Isoquinoline Systems

Beyond the monomeric structures, nature also produces more complex dimeric and fused isoquinoline alkaloids. wikipedia.org These compounds are formed through the coupling of two monomeric units and exhibit unique structural and biological properties. wikipedia.orgnih.gov

Dimeric Isoquinoline Alkaloids are formed through various condensation and coupling reactions between two monomeric alkaloids. wikipedia.org

Bisbenzylisoquinoline Alkaloids : This prominent group consists of two benzylisoquinoline units linked together. An example is mucroniferanine L, which is an amide bond-linked dimer. rsc.org

Naphthylisoquinoline (NIQ) Alkaloids : These are structurally intriguing natural products composed of a naphthalene (B1677914) and an isoquinoline subunit linked by a C-C bond. rsc.org A unique feature of many NIQ alkaloids is the presence of atropisomerism, where rotation around the biaryl axis is hindered, leading to stable, chiral rotational isomers. rsc.org Dimeric NIQ alkaloids are formed by the coupling of two monomeric NIQ units and can possess up to three consecutive chiral axes, adding to their stereochemical complexity. nih.govrsc.org Michellamines are examples of dimeric NIQ alkaloids. rsc.org

Fused Isoquinoline Systems represent another level of structural complexity. Recent discoveries include dimeric alkaloids that undergo further oxidative cyclization, leading to bridged, cage-like molecular architectures. nih.gov Proaporphine alkaloids, for example, contain a bicyclic isoquinoline fused to a five-membered ring, which is connected to a six-membered ring through a spiro carbon, forming a tetracyclic system. rsc.org These intricate fused systems demonstrate the diverse biosynthetic pathways that have evolved to produce complex alkaloid structures.

Chemotaxonomic Significance and Distribution of Isoquinoline Alkaloids

The distribution of isoquinoline alkaloids is not random across the plant kingdom; rather, their presence is often characteristic of specific plant families, making them valuable chemotaxonomic markers. researchgate.net Chemotaxonomy utilizes the chemical constituents of plants as a tool for classification and for understanding evolutionary relationships. researchgate.net Isoquinoline alkaloids are considered highly conserved metabolites in ancient vascular plants and have been widely reported as chemotaxonomic markers. rsc.orgresearchgate.net

These alkaloids are predominantly found in plant families such as:

Papaveraceae (Poppy family): This family is a rich source of isoquinoline alkaloids, including well-known compounds like morphine, codeine, and papaverine from the opium poppy (Papaver somniferum), as well as berberine and sanguinarine. wikipedia.orgscielo.org.mxmedscape.com

Berberidaceae (Barberry family): This family is characterized by the presence of berberine, which is found in plants like Berberis vulgaris. wikipedia.org

Ranunculaceae (Buttercup family): This family is another significant source of various isoquinoline alkaloids. theamericanjournals.comresearchgate.net

Annonaceae : Aporphine and protoberberine alkaloids are very common in this family and are considered chemotaxonomic markers for it. researchgate.net

Menispermaceae : This family is known to produce bisbenzylisoquinoline alkaloids. rsc.orgwikipedia.org

Fumariaceae : This family contains various isoquinoline alkaloids, including cularine (B1669330) and protopine (B1679745) types, which have been used to discuss the chemotaxonomic significance within the genus Sarcocapnos. nih.gov

The specific alkaloid profile can vary not only between plant families but also within different tissues of the same plant. For example, in Argemone mexicana, sanguinarine is primarily found in the roots and mature seeds, while berberine is present in both roots and aerial tissues like leaves and stems. scielo.org.mx Similarly, studies on Glaucium grandiflorum have suggested that the profile of isoquinoline alkaloids can be influenced by the plant's growth environment and can serve as markers to identify the geographical origin of the plants. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations for 5-Methylisoquinoline and Analogues

Quantum chemical calculations are a cornerstone of modern chemistry, providing a rigorous approach to describing the electronic interactions within molecules. solubilityofthings.com For systems like this compound, these calculations can predict a wide range of properties with high accuracy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on using the electron density to determine the properties of a system, which is computationally more efficient than methods based on the complex many-electron wave function. scispace.com DFT has become a versatile tool in chemistry for predicting molecular geometries and electronic properties. wikipedia.org

For heterocyclic molecules analogous to this compound, DFT calculations are frequently performed using specific functionals and basis sets. A common approach involves the B3LYP functional (Becke, three-parameter, Lee–Yang–Parr) combined with a Pople-style basis set like 6-31G(d,p) to optimize molecular geometry and establish electronic features. mdpi.com

A primary application of DFT is the optimization of the molecular geometry to find its lowest energy conformation, known as the ground state. mdpi.com From this optimized structure, key thermodynamic properties can be calculated. These calculations establish the ground state energy and other thermodynamic features, which can be compared with experimental data where available. researchgate.netsemanticscholar.org The output of such a calculation provides values for standard thermodynamic quantities.

Table 1: Representative Thermodynamic Properties Calculated by DFT This table shows illustrative data for the types of thermodynamic parameters obtained from DFT calculations for a molecule like this compound.

| Thermodynamic Parameter | Representative Value | Unit |

| Total Energy | -385.123 | Hartrees |

| Enthalpy (H) | -385.122 | Hartrees |

| Gibbs Free Energy (G) | -385.158 | Hartrees |

| Entropy (S) | 85.45 | cal/mol·K |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and can act as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO band gap. numberanalytics.com This gap is a critical measure of a molecule's excitability and chemical reactivity; a smaller gap suggests the molecule is more reactive. numberanalytics.com DFT calculations are widely used to determine the energies of these orbitals and the corresponding band gap, which are essential for predicting electronic transitions and optical properties. researchgate.netajchem-a.com

Table 2: Representative Frontier Orbital Energies and Band Gap from DFT This table illustrates the typical output for FMO analysis from a DFT calculation on a molecule like this compound.

| Orbital | Energy |

| HOMO | -6.2 eV |

| LUMO | -0.9 eV |

| Band Gap (ΔE) | 5.3 eV |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For this compound, a key conformational feature is the rotation of the methyl group around the carbon-carbon single bond connecting it to the isoquinoline (B145761) ring.

This rotation is not entirely free but is hindered by an energy barrier, known as the torsional barrier. lscollege.ac.in The barrier arises from steric hindrance between the hydrogen atoms of the methyl group and the adjacent atoms on the aromatic ring. nobelprize.org Computational methods can calculate the potential energy as a function of the torsional angle, identifying the most stable (staggered) and least stable (eclipsed) conformations. lscollege.ac.in The energy difference between these states determines the rotational barrier, which is typically small enough to allow for rapid rotation at room temperature. csus.eduacs.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Band Gap

Ab Initio Computational Methods for Methylisoquinoline Systems

The term ab initio, Latin for "from the beginning," refers to computational chemistry methods that rely on fundamental principles of quantum mechanics without using experimental data or empirical parameters. solubilityofthings.comwikipedia.org These methods, such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock techniques, solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. dtic.milwikipedia.org

While DFT is itself a type of ab initio method, the term is often used to distinguish methods based on wave function theory (like HF) from those based on electron density. novapublishers.com Ab initio wave function methods are crucial for systems where DFT might be less accurate, such as in describing certain excited states or systems with significant electron correlation. numberanalytics.com For methylisoquinoline systems, ab initio calculations can serve as a benchmark to validate results from DFT or to investigate properties where a wave function-based description is more appropriate. ajchem-a.com

Molecular Dynamics Simulations for Conformational and Solvation Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can be employed to explore its conformational landscape in a dynamic context. This involves observing how the molecule flexes, bends, and how the methyl group rotates over a period of time. Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water), MD can model the solvation dynamics. mdpi.com These simulations reveal how solvent molecules arrange around the solute and the energetic contributions of these interactions, providing insights into the molecule's solubility and behavior in solution. researchgate.net The analysis of MD trajectories can reveal stable conformations, the pathways of conformational transitions, and the influence of the solvent on the molecule's structure and flexibility. mdpi.com

Electrostatic, Dispersion, and Repulsive Interaction Energy Components

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The primary goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. dergipark.org.tr

The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. dergipark.org.tr These descriptors can be categorized into several types, including:

Electronic Descriptors: These describe the electronic properties of a molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and electronegativity. dergipark.org.trresearchgate.net

Topological Descriptors: These are derived from the 2D representation of a molecule and describe its connectivity and branching.

3D-Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's shape, size, and steric properties.

In studies involving isoquinoline derivatives, a variety of descriptors have been found to be important for predicting biological activity. For instance, in a QSAR study on isoquinoline derivatives as AKR1C3 inhibitors, 3D-MoRSE descriptors (which encode 3D structural information) and 2D-Ring count descriptors were found to be crucial for the predictive model. japsonline.comresearchgate.net Another study on quinoline (B57606), isoquinoline, and quinazoline (B50416) derivatives as antimalarial agents identified total connectivity, percentage of carbon, density, and the bond length between two nitrogen atoms as key descriptors. researchgate.net

The interpretation of these descriptors provides insights into the structural features that are important for a compound's activity. For example, a positive coefficient for a particular descriptor in a QSAR equation indicates that increasing the value of that descriptor is favorable for activity, while a negative coefficient suggests the opposite.

Theoretical Spectroscopy and Excited State Dynamics of Methylisoquinolines

Computational methods are powerful tools for investigating the spectroscopic properties and excited-state dynamics of molecules. kyoto-u.ac.jprsc.org These studies can provide a detailed understanding of photophysical processes such as absorption, fluorescence, and intersystem crossing. rsc.orgresearchgate.net

For methylisoquinolines, theoretical studies can predict electronic absorption spectra, identify the nature of electronic transitions (e.g., n→π* or π→π*), and map out the potential energy surfaces of the ground and excited states. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for these purposes. rsc.org

A theoretical investigation into the excited-state mechanism of 5-methyl-isoquinoline-thione has been conducted, highlighting the application of computational methods to understand the behavior of isoquinoline derivatives upon electronic excitation. univie.ac.at While specific detailed studies on the excited state dynamics of this compound itself are not prevalent in the provided search results, the methodologies are well-established. Such studies would typically involve:

Optimization of the ground state geometry.

Calculation of vertical excitation energies to determine the absorption spectrum.

Exploration of the excited-state potential energy surfaces to locate minima and transition states for processes like internal conversion and intersystem crossing.

Simulation of the dynamics of the excited molecule, often in the presence of a solvent. kyoto-u.ac.jpmdpi.com

Computational Approaches in Rational Design of Isoquinoline-Based Chemical Entities

Rational drug design utilizes computational methods to design and optimize new drug candidates. annualreviews.org This approach relies on the structural information of the biological target (structure-based design) or on the properties of known active molecules (ligand-based design). nih.gov Isoquinoline and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. japsonline.com

Computational techniques play a significant role in the design of isoquinoline-based compounds:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key interactions and the design of molecules with improved binding affinity. plos.orgresearchgate.net

QSAR: As discussed previously, QSAR models can guide the design of new derivatives with enhanced activity by predicting their biological effects based on their structural features. plos.org

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new potential hits.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time. researchgate.net

For example, computational approaches have been used to design isoquinoline-based antibiotics by targeting DNA gyrase. way2drug.com In another study, QSAR and molecular docking were combined to explore the interactions between isoquinoline-1,3-dione derivatives and cyclin-dependent kinase 4 (CDK4), leading to the design of new potent inhibitors. plos.org These examples demonstrate the power of computational methods in the rational design of novel isoquinoline-based therapeutic agents. mdpi.com

Biological Activity Research Mechanistic and Discovery Focus

General Spectrum of Biological Activities Associated with Isoquinoline (B145761) Scaffolds

Isoquinoline derivatives have been extensively investigated and have demonstrated a broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antitumor, neuroprotective, enzyme inhibitory, antiviral, and antiparasitic properties. jpionline.orgontosight.aibohrium.commdpi.comrsc.orgmdpi.com The pharmacological potential of these compounds stems from their ability to interact with various biological targets, including DNA, enzymes, and receptors. jpionline.orgnih.gov

Antimicrobial Properties

The isoquinoline scaffold is a prominent feature in many compounds exhibiting antimicrobial properties. jpionline.orgontosight.aimdpi.comnih.gov Both natural and synthetic isoquinoline derivatives have demonstrated efficacy against a range of bacteria and fungi. nih.gov For instance, certain 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) and their derivatives have shown significant bactericidal activity. nih.gov Specifically, fluorophenylpropanoate ester and halogenated phenyl- and phenethyl carbamates have been identified as having noteworthy bactericidal effects. nih.gov

Some isoquinoline alkaloids have also displayed considerable antifungal activity. researchgate.net Chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters, along with chlorophenethyl carbamate (B1207046), have been reported to exhibit the most potent antifungal properties. nih.gov The antimicrobial action of these compounds is often attributed to their ability to interfere with essential microbial processes. jpionline.org

A study on tricyclic isoquinoline derivatives revealed their antibacterial potential against certain Gram-positive pathogens. Specifically, compounds 8d and 8f were found to be active against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Furthermore, some 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl) acetamides derivatives, such as compounds 1c and 1e, have shown significant activity against Staphylococcus aureus. jpionline.org

Anti-inflammatory Effects

Numerous isoquinoline alkaloids have been reported to possess anti-inflammatory properties. jpionline.orgbohrium.comnih.gov These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. mdpi.com For example, berberine (B55584), a well-known isoquinoline alkaloid, exerts anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.govmedchemexpress.com It also inhibits the production of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes in the inflammatory response. mdpi.com

Another example is chelidonine, which has been shown to inhibit inflammatory responses by suppressing the TLR4/NF-κB signaling pathway. nih.gov Synthetic isoquinoline-1-carboxamide (B73039) derivatives have also been investigated for their anti-inflammatory potential. mdpi.com One such derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), was found to potently inhibit the production of pro-inflammatory mediators like IL-6 and TNF-α in microglial cells. mdpi.com This effect was mediated through the inhibition of the MAPKs/NF-κB signaling pathway. mdpi.com

Research on extracts from Hypecoum erectum has identified several isoquinoline alkaloids with anti-inflammatory and analgesic effects. nih.gov Four major constituents from this plant significantly relieved paw edema in animal models, and most of the isolated compounds displayed anti-inflammatory effects by inhibiting inflammatory mediators such as COX-2, IL-1β, and/or TNF-α in vitro. nih.gov

Antitumor and Antiproliferative Potential

The isoquinoline scaffold is a key structural feature in many compounds with significant antitumor and antiproliferative activities. jpionline.orgontosight.aibohrium.comnih.govresearchgate.net These compounds can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. nih.gov Their anticancer effects are often attributed to their ability to bind to DNA or proteins, inhibit enzyme activity, or through epigenetic modulation. nih.gov

Lamellarins, a class of marine alkaloids with a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, have demonstrated potent cytotoxicity against a range of tumor cells. rsc.org Several lamellarin derivatives have shown IC50 values in the submicromolar range and are considered promising lead compounds for cancer therapy due to their potent inhibition of Topoisomerase I. rsc.org For instance, lamellarins D, K, and M are highly cytotoxic, with values in the nanomolar range. rsc.org

Benzophenanthridine alkaloids, another class of isoquinoline compounds, have also been shown to have inhibitory effects on many cancers. bohrium.com They can affect DNA topoisomerase activity, induce ferroptosis, and inhibit tumor stem cells. bohrium.com Berberine has also been shown to kill various types of human cancer cells and inhibit tumor growth in animal models by increasing oxidative stress. xiahepublishing.com

Neuroprotective Actions and Associated Mechanisms

Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including reducing inflammatory injury, combating oxidative damage, regulating autophagy, and inhibiting intracellular calcium overload. mdpi.comresearchgate.net These actions suggest their potential in the context of neurodegenerative diseases. ontosight.aimdpi.com